junceellolide F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36O10 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,7S,8Z,12R,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18+,19-,20-,21+,22+,24-,25-,26-/m0/s1 |
InChI Key |
BBSUFGRORDMNJA-HPDGDCAUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@@H]([C@@H]3[C@@]([C@@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O |
Synonyms |
junceellolide F |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Taxonomic Delineation of Octocoral Sources
The primary producers of junceellolide F and its structural analogs are octocorals, a diverse group of marine colonial cnidarians. Research has pinpointed specific genera within the class Octocorallia as rich sources of these complex metabolites.
The genus Junceella, commonly known as sea whips, is the most prominent and well-documented source of this compound. researchgate.netsemanticscholar.org These gorgonian corals, belonging to the family Ellisellidae, are prolific producers of a wide array of briarane diterpenoids. nih.govresearchgate.net
Junceella fragilis : Multiple studies have identified J. fragilis as a key organism for the isolation of this compound. clockss.orgnih.govknapsackfamily.com This species has been the subject of numerous chemical investigations, leading to the discovery of a series of junceellolides, including E, F, and G. researchgate.netnih.gov
Junceella juncea : This species is another confirmed source from which this compound has been isolated. nih.govresearchgate.net Chemical analysis of J. juncea collected from Taiwanese waters led to the characterization of two new briarane diterpenoids at the time, named juncenolides F and G. nih.gov
Junceella gemmacea : While direct isolation of this compound from J. gemmacea is less commonly cited, this species is a known producer of other closely related junceellolides and briaranes, such as junceellolides M–P. researchgate.netmdpi.com Its chemical profile makes it a significant member of the genus in the study of briarane diversity. nih.gov
Table 1: Documented Junceella Sources of this compound and Related Diterpenoids
| Species | Compound(s) Isolated | Key References |
|---|---|---|
| Junceella fragilis | This compound | clockss.org, nih.gov, knapsackfamily.com |
| Junceella juncea | This compound (Juncenolide F) | nih.gov, researchgate.net |
| Junceella gemmacea | Other Junceellolides (M, N, O, P) | researchgate.net, nih.gov, mdpi.com |
While the genus Junceella is the primary source of this compound, other octocoral genera are notable for producing a vast array of structurally similar briarane diterpenoids. nih.govnih.gov This association is crucial for understanding the broader biosynthetic context of these compounds.
Briareum sp. : This genus is a well-known source of briarane-type metabolites, although the isolation of this compound itself has not been specifically reported. mdpi.comnih.gov
Dichotella sp. : Octocorals of this genus, particularly Dichotella gemmacea (a name that has been associated with Junceella juncea f. gemmacea), are significant producers of briaranes, including various gemmacolides and other junceellolides. nih.govnih.govrsc.orgmarinespecies.org
Ellisella sp. : This genus, also in the family Ellisellidae, is chemically related to Junceella and is known to produce chlorinated briarane diterpenoids. researchgate.netmdpi.com
Pennatula sp. : Sea pens of the genus Pennatula have also been identified as a source of briarane diterpenoids, contributing to the chemical diversity of this class of compounds. nih.govsemanticscholar.org
Geographical and Ecological Distribution of Producing Organisms
The octocorals that produce this compound and its congeners are predominantly found in the tropical and subtropical waters of the Indo-Pacific Ocean. nih.govresearchgate.netmdpi.comresearchgate.net
Geographical Hotspots : The coastal waters of Taiwan have been a particularly fertile ground for the discovery of these compounds, with numerous collections of J. fragilis and J. juncea yielding this compound. nih.govnih.govnamr.gov.tw The South China Sea is another key region from which producing organisms have been collected. researchgate.netmdpi.commdpi.com Other cited locations include Papua New Guinea. semanticscholar.org
Ecological Niche : These gorgonian corals are sessile, colonial animals that thrive in coral reef ecosystems. researchgate.netnih.gov They attach to hard substrates and are a fundamental part of the reef's biodiversity. The production of complex secondary metabolites like this compound is believed to play a role in their defense mechanisms against predation and fouling.
Advanced Chromatographic and Extraction Techniques for Isolation
The isolation of this compound from its natural source is a multi-step process that relies on precise and sophisticated separation techniques. The process begins with bulk extraction from the coral tissue, followed by meticulous chromatographic purification.
The initial step involves extracting the organic compounds from the collected and prepared octocoral material.
Sample Preparation : The collected coral specimens are typically freeze-dried to remove water and then minced or ground to increase the surface area for extraction. scispace.com
Extraction : The prepared material is then exhaustively extracted with an organic solvent. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose. namr.gov.twscispace.com Acetone has also been successfully employed to create the initial crude extract. mdpi.comnih.gov This process yields a complex mixture containing lipids, pigments, and a wide variety of secondary metabolites, including the target this compound.
Following the initial solvent extraction, the resulting crude extract undergoes several stages of chromatographic separation to isolate the pure compound.
Initial Fractionation : The crude extract is first subjected to column chromatography, often using silica (B1680970) gel. A gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate, is used to separate the extract into several less complex fractions. namr.gov.twscispace.com
Purification by HPLC : The fractions containing the target compounds are then further purified using High-Performance Liquid Chromatography (HPLC). Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) systems are utilized. mdpi.comresearchgate.net RP-HPLC, frequently employing a C18 column with a methanol/water solvent system, is a powerful tool for the final purification of polar compounds like this compound, yielding the pure metabolite. mdpi.comnamr.gov.tw
Table 2: General Isolation Scheme for this compound
| Stage | Technique | Solvents/Materials | Purpose |
|---|---|---|---|
| Preparation | Freeze-drying & Mincing | - | Remove water, increase surface area |
| Extraction | Solvent Extraction | Ethyl Acetate or Acetone | Create crude organic extract |
| Fractionation | Silica Gel Column Chromatography | n-Hexane/Ethyl Acetate gradient | Initial separation into fractions |
| Purification | High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase Column, Methanol/Water | Isolate pure this compound |
Advanced Structural Elucidation and Stereochemical Determination
Spectroscopic Methodologies for Structural Characterization
The elucidation of junceellolide F's planar structure and relative configuration is primarily achieved through a suite of spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals the molecule's complex framework.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon skeleton and the placement of functional groups in this compound. waikato.ac.nz One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present in the molecule. mdpi.com For instance, the ¹H NMR spectrum reveals the chemical shifts and coupling constants of protons, offering clues about their local electronic environment and neighboring atoms. The ¹³C NMR spectrum, in turn, identifies the number of distinct carbon environments.
However, the complexity of this compound, with its numerous overlapping signals, requires the use of two-dimensional (2D) NMR experiments for a complete assignment. mdpi.com Experiments such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to trace out the spin systems within the molecule. mdpi.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.comnamr.gov.tw These correlations are instrumental in assembling the molecular fragments into the complete bicyclo[8.4.0] system characteristic of briarane diterpenoids. clockss.org
In cases where the amount of isolated this compound is limited, microcryoprobe NMR technology offers a significant advantage by enhancing sensitivity, allowing for the acquisition of high-quality spectra from sub-microgram quantities of the compound. bruker.com This is particularly valuable in natural product chemistry where yields of pure compounds can be very low. bruker.com The six-membered ring in this compound has been determined to exist in a boat conformation based on detailed NMR analysis. acs.org
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is indispensable for determining the molecular formula of this compound. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the elemental composition of the molecule with high accuracy. psu.edu
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. wikipedia.orgyoutube.com The fragmentation pattern can reveal the presence of specific substructures and functional groups within the molecule. uni-saarland.demsu.edu By analyzing the neutral losses and the masses of the fragment ions, researchers can piece together the connectivity of the molecule, corroborating the structure proposed by NMR data. lcms.cz
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in this compound. namr.gov.tw The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For example, the IR spectrum of a related briarane showed absorption bands indicating the presence of hydroxyl groups (around 3443 cm⁻¹), a γ-lactone (around 1776 cm⁻¹), and ester carbonyl functionalities (around 1722 cm⁻¹). mdpi.com
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, such as conjugated systems. clockss.org The presence of a conjugated ketone in a similar briarane was suggested by an absorption band around 1655 cm⁻¹. mdpi.com
While NMR and MS can determine the relative stereochemistry of a molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) are crucial for establishing the absolute configuration of chiral centers. hebmu.edu.cncreative-proteomics.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. nih.gov
By comparing the experimental ECD spectrum of this compound with the theoretically calculated spectra for its possible enantiomers, the true absolute configuration can be determined. researchgate.net This comparison is a powerful tool for unambiguously assigning the three-dimensional arrangement of atoms in space. nih.govrsc.org
In cases where a suitable single crystal of this compound can be obtained, X-ray diffraction analysis provides the most definitive structural information. wikipedia.org This technique determines the precise arrangement of atoms in the crystal lattice, yielding an unambiguous determination of the molecule's constitution, configuration, and conformation in the solid state. namr.gov.twcnjournals.com The structure of the related junceellolide E was confirmed by single-crystal X-ray analysis. researchgate.netacs.org
Computational Approaches in Structural Elucidation
Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products like this compound. nih.govkallipos.gr Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties. researchgate.net
For instance, computational methods can be used to calculate the NMR chemical shifts of a proposed structure. nih.gov Comparing these calculated shifts with the experimental data can help to validate or revise the proposed structure. Similarly, as mentioned earlier, the theoretical calculation of ECD spectra is fundamental for determining the absolute configuration of this compound. researchgate.net Conformational analysis through molecular mechanics or molecular dynamics simulations can help identify the most stable conformations of the molecule, which is crucial for accurate spectroscopic predictions. researchgate.net These computational approaches, when used in concert with experimental data, provide a powerful and comprehensive strategy for solving the intricate structural puzzles presented by molecules like this compound.
Application of Formula Prediction Software
The initial step in elucidating the structure of an unknown compound is often the determination of its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which is then fed into specialized formula prediction software. These programs, such as FORMULATOR™ or those integrated within mass spectrometry data analysis packages, utilize the precise mass measurement to generate a list of possible elemental compositions. formulatorus.com By considering isotopic patterns and applying chemical constraints (e.g., the nitrogen rule, degrees of unsaturation), the software narrows down the possibilities to a single, most probable molecular formula. This foundational piece of information is critical for all subsequent stages of structure elucidation.
Quantum Chemical Modeling for Conformation and Diffraction Pattern Simulation
With a molecular formula in hand, chemists turn to nuclear magnetic resonance (NMR) and other spectroscopic techniques to piece together the connectivity of the atoms. However, for complex, conformationally flexible molecules like this compound, experimental data alone may not be sufficient to define the precise stereochemistry and three-dimensional shape. This is where quantum chemical modeling becomes an indispensable tool. unipd.itchemrxiv.orgdiva-portal.org
Using methods like Density Functional Theory (DFT), scientists can calculate the relative energies of different possible conformations of the molecule. chemrxiv.orgmdpi.com This allows them to identify the most stable, lowest-energy conformers that are most likely to exist in reality. chemrxiv.orgnih.gov Furthermore, quantum chemical calculations can simulate NMR chemical shifts and coupling constants for these proposed structures. By comparing these simulated spectra with the experimental data, chemists can validate or refute a proposed structure with a high degree of confidence. csic.es In cases where a single crystal of the compound can be obtained, quantum chemistry can also be used to simulate X-ray diffraction patterns, providing a powerful method for confirming the absolute configuration determined by crystallographic analysis. nih.gov
Machine Learning-Based Structure Elucidation Techniques
The field of structural elucidation is currently being revolutionized by the application of machine learning (ML). nih.govnih.gov ML models can be trained on vast databases of known compounds and their corresponding spectroscopic data. ibm.comchemrxiv.org These trained models can then predict the structure of an unknown compound directly from its NMR spectra. nih.govnih.gov
Several ML approaches are being developed. Some models work by identifying key structural fragments or functional groups present in the molecule based on patterns in the NMR data. nih.govnih.gov This information is then used to assemble a complete molecular structure. nih.govnih.gov Other, more advanced "end-to-end" models can predict the final structure directly from the raw spectral data, bypassing the intermediate step of fragment identification. nih.gov While still an emerging technology, ML-based structure elucidation holds the promise of dramatically accelerating the process of natural product discovery by automating one of its most time-consuming and challenging aspects. nih.govibm.com
Detailed Structural Features of this compound and Related Briaranes
This compound belongs to the briarane family of diterpenoids, which are characterized by a unique and highly functionalized carbon skeleton.
The Briarane Core Skeleton and Bicyclo[8.4.0] System
At the heart of this compound and all other briaranes is a distinctive bicyclo[8.4.0]tetradecane ring system. researchgate.netclockss.org This core structure consists of a ten-membered ring fused to a six-membered ring. researchgate.netclockss.org The fusion of these two rings creates a complex and rigid framework that is a hallmark of the briarane class. researchgate.net This bicyclic system is often further functionalized with a variety of substituents, leading to the vast structural diversity observed within the briarane family.
Stereochemical Aspects and Conformational Analysis (e.g., boat conformations)
The bicyclo[8.4.0] ring system of the briaranes is not planar and can adopt several different three-dimensional conformations. The six-membered ring, in particular, can exist in various shapes, including the well-known chair and boat conformations. davuniversity.orgiscnagpur.ac.inyoutube.com While the chair conformation is typically the most stable for simple cyclohexanes, the steric constraints imposed by the fused ten-membered ring in the briarane skeleton can force the six-membered ring into a less common boat or twist-boat conformation. nih.govdavuniversity.orgyoutube.com
Specific Substituent Patterns (e.g., halogenation)
The structural architecture of briarane-type diterpenoids, including this compound, is characterized by a high degree of oxidation and diverse substitution patterns, which are crucial for their chemical and biological identity. Halogenation, particularly the incorporation of a chlorine atom, is a notable feature in many compounds of this class isolated from marine gorgonians.
This compound, a briarane diterpenoid isolated from the gorgonian Junceella fragilis, is distinguished by its specific arrangement of substituents on the bicyclo[8.4.0] carbon skeleton. clockss.orgacs.org Unlike several of its chlorinated counterparts, such as junceellolide A and praelolide (B1252942), a key characteristic of this compound is the absence of halogenation . clockss.orgnih.gov Its structure features a propionyloxy group at C-2, acetate (B1210297) groups, and multiple hydroxyl groups, contributing to its unique polarity and stereochemistry. clockss.org The six-membered ring within its structure adopts a boat conformation. clockss.orgacs.org
The elucidation of these substituent patterns relies heavily on extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. clockss.orgacs.org Comparison of the NMR spectral data of this compound with related compounds, such as junceellolide E, highlights subtle but significant differences in their substitution.
To illustrate the specific substituent patterns, a comparison of this compound with other relevant briarane diterpenoids is presented below. This comparison underscores the structural diversity arising from variations in acylation, oxidation, and halogenation.
Table 1: Comparison of Substituent Patterns in Selected Briarane Diterpenoids
| Compound Name | Molecular Formula | Halogenation | Key Substituents | Source Organism | References |
|---|---|---|---|---|---|
| This compound | Not explicitly found | None | Propionyloxy, Acetoxy, Hydroxyl | Junceella fragilis | clockss.orgacs.org |
| Junceellolide A | C26H33ClO11 | Chlorine at C-6 | Acetoxy, Hydroxyl, Chlorine | Junceella fragilis | clockss.org |
| Junceellolide D | C26H34O11 | None | Acetoxy, Hydroxyl | Junceella fragilis, Junceella gemmacea | mdpi.comresearchgate.netmdpi.com |
| Junceellolide E | C28H38O12 | None | Propionyloxy, Acetoxy, Hydroxyl | Junceella fragilis | clockss.orgacs.org |
| Praelolide | C28H35ClO12 | Chlorine | Acetoxy, Epoxide, Chlorine | Menella praelonga (Junceella genus) | nih.govnaturalproducts.net |
The presence or absence of a chlorine atom, as well as the type and location of ester functional groups (e.g., acetate vs. propionate), significantly influences the conformation and potential bioactivity of these molecules. For instance, the chlorine atom in praelolide is located on the eight-membered ring. nih.govnaturalproducts.net The detailed analysis of these patterns is fundamental to understanding the structure-activity relationships within the briarane family.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Junceellolide A |
| Junceellolide D |
| Junceellolide E |
| This compound |
Biosynthesis and Synthetic Strategies
Proposed Biosynthetic Pathways of Briarane Diterpenoids
The biosynthesis of the more than 700 known briarane diterpenoids is a subject of ongoing research, with evidence pointing to a conserved pathway originating from simpler precursors within the host organisms. researchgate.netsciety.org
It is widely proposed that briarane diterpenoids are biosynthetically derived from cembranoid precursors. royalsocietypublishing.orgresearchgate.net This hypothesis suggests that the characteristic bicyclo[8.4.0]tetradecane skeleton of briaranes is formed through a key cyclization event between carbons C3 and C8 of a cembrane (B156948) framework. researchgate.netclockss.org Following this fundamental ring formation, a series of oxidative modifications, often involving cytochrome P450 enzymes, generates the vast structural diversity observed within the briarane family. researchgate.net Many members of this family, which are primarily isolated from gorgonian octocorals, also feature a γ-lactone ring. royalsocietypublishing.orgclockss.org
While marine invertebrates like octocorals host a complex community of symbiotic microorganisms, including dinoflagellates (zooxanthellae), bacteria, and fungi, the synthesis of briarane-type compounds is believed to be carried out by the coral host itself, not its symbionts. researchgate.netmdpi.com It has long been suspected that microbial symbionts could be the source of chemical diversity in sessile marine invertebrates. mdpi.com However, current evidence suggests that the host corals are the producers of these specific diterpenoids. researchgate.net While the direct role of symbionts in briarane biosynthesis appears unlikely, these microorganisms are known to produce a variety of other bioactive secondary metabolites. mdpi.comresearchgate.net
Recent genomic studies have provided significant insights into the genetic basis of briarane biosynthesis. A conserved five-gene biosynthetic gene cluster (BGC) has been identified in several species of briarane-producing octocorals. sciety.orgspringernature.comnih.gov This discovery is a landmark, as it demonstrates that animals, like plants and microbes, can utilize gene clusters to produce complex specialized metabolites. springernature.comdntb.gov.ua
The identified gene cluster contains the necessary enzymatic machinery to construct the core briarane structure. sciety.org Using heterologous expression in hosts like Escherichia coli and Saccharomyces cerevisiae, researchers have successfully reconstituted the biosynthesis of cembrene (B1233663) B γ-lactone, a molecule that possesses the characteristic γ-lactone feature of briarane diterpenoids. sciety.orgspringernature.comdntb.gov.ua
| Enzyme Type | Function in Briarane Biosynthesis | Reference |
| Terpene Cyclase | Catalyzes the initial cyclization of the linear precursor to form the cembrane skeleton. | sciety.orgspringernature.com |
| Cytochrome P450s (CYPs) | Responsible for subsequent oxidative modifications of the cembrane scaffold, leading to the briarane framework and its diverse functionalization. | researchgate.netsciety.orgspringernature.com |
| Short-chain Dehydrogenase | Involved in the formation of the characteristic γ-lactone ring. | sciety.orgspringernature.com |
This table summarizes the key enzyme families identified in the briarane biosynthetic gene cluster and their proposed roles.
Chemical Synthesis Approaches for Briarane-Type Natural Products
The complex architecture of briarane diterpenoids presents a formidable challenge to synthetic chemists. Despite their interesting biological activities, these molecules have been largely overlooked by the synthetic community until recent years. researchgate.netnih.gov
To date, no complete total synthesis of any briarane natural product has been reported. researchgate.net This highlights the significant synthetic hurdles that must be overcome. The primary challenges include:
Complex Ring System: The construction of the trans-fused bicyclo[8.4.0]tetradecane core is a major obstacle. royalsocietypublishing.orgresearchgate.net
Multiple Stereocenters: Briaranes possess a dense array of stereocenters, including a stereogenic, all-carbon quaternary center at C1, which requires precise stereochemical control during synthesis. royalsocietypublishing.orgresearchgate.netnih.gov
Functional Group Installation: The regioselective and stereoselective introduction of various oxygen functional groups and the γ-lactone ring onto the carbocyclic framework is difficult to achieve. researchgate.net
| Synthetic Challenge | Structural Feature | Reference |
| Ring System Construction | Trans-fused bicyclo[8.4.0]tetradecane | royalsocietypublishing.orgresearchgate.net |
| Stereocontrol | C1 quaternary stereocenter and the C1-C2-C10-C14 stereotetrad | researchgate.netnih.gov |
| Functionalization | Installation of the γ-lactone and various oxygenations | researchgate.net |
This table outlines the major challenges encountered in the total synthesis of briarane diterpenoids.
In the absence of a total synthesis, research has focused on the partial synthesis of briarane fragments and the derivatization of naturally isolated compounds to create novel analogs. These efforts are crucial for exploring the structure-activity relationships of this class of compounds.
Several research groups have reported progress in constructing the core stereotetrad (C1-C2-C10-C14) of the briarane skeleton. researchgate.netnih.govnih.gov These approaches often employ innovative strategies to build molecular complexity and establish the correct relative stereochemistry of the chiral centers. nih.gov
Furthermore, late-stage diversification of abundant, naturally occurring briaranes has emerged as a powerful strategy. researchgate.net This involves chemically modifying the briarane scaffold to produce a library of analogs with altered functional groups. For instance, excavatolide B has been used as a starting point to generate derivatives with improved anti-inflammatory activity and enhanced aqueous solubility. chemrxiv.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of small-molecule synthesis, are also being explored to create complex natural product analogs. nih.gov A biomimetic synthesis of briareolate ester B has been achieved from briareolate ester L through a light-induced transannular oxa-6π electrocyclization, showcasing a novel synthetic strategy. acs.org
Stereoselective Synthetic Studies
The intricate architecture of junceellolide F, a member of the briarane diterpenoid family, presents a formidable challenge to synthetic chemists. A central difficulty lies in the stereocontrolled construction of its defining trans-fused bicyclo[8.4.0]tetradecane core and the densely functionalized and stereochemically rich regions, particularly the C1-C2-C10-C14 stereotetrad. nih.gov While a total synthesis of this compound has yet to be reported, several research groups have made significant strides in developing stereoselective strategies to assemble the core structure of the briarane family. These studies provide a foundation for the eventual synthesis of this compound and other related natural products.
The primary hurdles in the synthesis of the briarane skeleton include the formation of the C1 all-carbon quaternary center, the establishment of the correct relative stereochemistry of the four contiguous stereocenters (C1, C2, C10, and C14), and the construction of the ten-membered ring. nih.govnih.gov Various innovative approaches have been explored to address these challenges.
One notable strategy focuses on the diastereoselective construction of the vicinal C1 and C10 stereocenters. A concise approach to the stereotetrad core of briarane diterpenoids has been reported that utilizes a highly diastereoselective acetylide conjugate addition followed by a β-ketoester alkylation sequence. acs.org This method efficiently establishes the relative configuration of the C1 quaternary and C10 tertiary stereocenters. The stereochemical outcome of the alkylation is believed to be controlled by torsional steering in the transition state. acs.orgresearchgate.net
Another powerful approach involves the use of a dianionic Ireland-Claisen rearrangement. This method has been successfully employed to create the C1 quaternary stereocenter and the adjacent C10 ring juncture stereocenter with the desired relative stereochemistry. researchgate.net Subsequent ring-closing metathesis reactions are then used to form the trans-fused 6-10 ring system characteristic of the briarane core. researchgate.net
Radical cyclizations have also been investigated as a means to construct the challenging all-carbon quaternary stereocenter at C1. nih.gov Furthermore, diastereoselective additions to aldehydes have been explored to set the stereochemistry at C2. nih.gov A review of synthetic efforts highlights the variety of strategies that have been brought to bear on the stereoselective construction of the central C1–C2–C10–C14 stereotetrad, underscoring the complexity and the significant progress made in this area. nih.gov
The table below summarizes key stereoselective reactions that have been developed for the synthesis of the briarane core, which is central to the structure of this compound.
| Reaction Type | Key Transformation | Stereochemical Control | Reference |
| Acetylide Conjugate Addition / β-Ketoester Alkylation | Formation of C1 and C10 stereocenters | Diastereoselective, controlled by torsional steering | acs.orgresearchgate.net |
| Dianionic Ireland-Claisen Rearrangement | Establishment of C1 and C10 stereocenters | Diastereoselective | researchgate.net |
| Radical Cyclization | Construction of C1 quaternary stereocenter | Stereoselective | nih.gov |
| Grignard Addition | Formation of C2 stereocenter | Diastereoselective | nih.gov |
These synthetic studies, while not yet culminating in a total synthesis of this compound, lay the critical groundwork for achieving this goal. The development of these stereoselective methods provides a toolbox of reactions that can be strategically combined to assemble the complex and biologically significant briarane diterpenoids.
Biological Activities and Mechanistic Studies
Anti-Inflammatory Activity and Molecular Targets
Preliminary studies have explored the anti-inflammatory potential of junceellolide F, with a focus on its interaction with key components of the inflammatory response.
Inhibition of Elastase Release by Human Neutrophils
At present, there is no publicly available research specifically detailing the effects of this compound on the inhibition of elastase release by human neutrophils.
Antiviral Activity
The antiviral properties of junceellolides have been investigated, with studies on related compounds such as junceellolide B providing insights into potential mechanisms against viruses like the Hepatitis B virus (HBV). However, specific data on this compound's antiviral activity is not available in the current body of scientific literature. The following sections describe the antiviral mechanisms attributed to the junceellolide class of compounds, primarily based on research on junceellolide B.
Inhibition of Viral DNA Replication
While direct studies on this compound are lacking, research on junceellolide B has demonstrated inhibitory effects on HBV DNA replication in HepAD38 cells. bohrium.com This suggests that compounds within this family may interfere with the viral replication process.
Mechanism of HBV RNA Transcription Inhibition
Mechanistic studies on junceellolide B have revealed that it potently inhibits HBV RNA transcription without promoting the degradation of existing HBV RNA. bohrium.comnih.gov This indicates a targeted effect on the transcriptional processes of the virus.
Modulation of Host Transcription Factors
Further investigation into the mechanism of action of junceellolide B showed that it significantly decreases HBV cccDNA-transcribed products. bohrium.com This effect is accompanied by a stable down-regulation in the expression of host transcription factors related to RNA polymerase II, specifically ZBED6 and ZBTB7B. bohrium.comnih.gov This suggests that the antiviral activity may be mediated through the modulation of host cellular machinery utilized by the virus for its own transcription.
Impact on Covalently Closed Circular DNA (cccDNA) Levels
Studies on junceellolide B have indicated that it can lead to a decrease in the levels of HBV cccDNA. researchgate.net This is a critical finding, as cccDNA is the stable reservoir of the virus in infected liver cells and is responsible for the persistence of the infection. The reduction in cccDNA levels suggests that these compounds may have the potential to impact the chronicity of HBV infection.
Antifouling (AF) Activity and Structure-Activity Correlations
This compound belongs to the briarane-type diterpenoids, a class of natural products isolated from gorgonian corals of the genus Junceella. researchgate.netresearchgate.net This class of compounds is noted for its significant biological activities, including antifouling properties. researchgate.netresearchgate.net Research into compounds extracted from marine invertebrates has identified briarane diterpenoids as potent antifoulants that can deter the settlement of common fouling organisms like barnacle larvae. nih.gov
Studies on various junceellolides and related compounds isolated from Junceella fragilis and Junceella juncea have demonstrated effective antifouling activity against the larvae of Balanus amphitrite. nih.gov While direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, analysis of related briarane diterpenoids provides insights into the chemical features that may contribute to their bioactivity. For instance, the presence of an α,β-unsaturated γ-lactone ring system is suggested to be a key functional unit for the antilarval activity observed in some related marine natural products. nih.gov The complexity of the briarane skeleton, with its multiple stereocenters and varied oxygenation patterns, allows for a diversity of structures, which influences their biological efficacy. The specific arrangement and type of functional groups, such as acetoxy and hydroxy moieties, at various positions on the briarane framework are critical in determining the potency of the antifouling effect.
The table below summarizes the antifouling activity context for briarane-type diterpenoids.
| Compound Class | Source Organism | Demonstrated Activity | Potential Active Moiety |
| Briarane Diterpenoids | Junceella genus | Antifouling against barnacle larvae | α,β-unsaturated γ-lactone |
Cytotoxic Effects on Cellular Models
The briarane class of diterpenoids, which includes this compound, has been a subject of investigation for its cytotoxic potential. researchgate.netresearchgate.net Compounds isolated from marine soft corals are known to possess a variety of secondary metabolites that exhibit cytotoxicity. nih.govmdpi.com Research has shown that diterpenoids derived from the Junceella genus demonstrate cytotoxic properties. researchgate.netresearchgate.net
The mechanism of action for briarane diterpenoids often involves the induction of cellular processes that lead to a halt in proliferation and cell death. The chemical structure of these compounds, characterized by a complex fused ring system, is integral to their biological activity. The specific functional groups attached to the core structure can modulate the cytotoxic response. While the broad cytotoxic activity of the briarane family is established, the precise molecular interactions and cellular pathways affected by this compound specifically are areas requiring further detailed investigation.
Immunomodulatory Effects
Secondary metabolites from the Junceella genus, including briarane diterpenoids, have been reported to possess immunomodulatory activity. researchgate.netresearchgate.net This suggests that these compounds can influence the activity of the immune system. For example, studies on related briarane compounds, junceellolide J and junceellolide L, have shown that they can exert mild inhibitory effects on the release of human neutrophil elastase. nih.gov Neutrophil elastase is an enzyme involved in inflammatory processes, and its inhibition points to a potential anti-inflammatory mechanism.
The ability to modulate immune responses is a significant area of pharmacological research. The activity observed in related junceellolides suggests that this compound may also interact with components of the immune system, although specific studies are needed to confirm and characterize such effects.
Insecticidal Activity
Compounds derived from gorgonian corals of the Junceella genus have been identified as having a spectrum of biological activities, including insecticidal properties. researchgate.netresearchgate.net Natural products from marine sources are a promising reservoir for new chemical entities with potential applications in pest management. The briarane diterpenoid framework is a recurring motif in compounds showing such bioactivities. While the general class of compounds to which this compound belongs has been associated with insecticidal effects, specific data on the efficacy and spectrum of activity for this compound itself are not widely documented.
Potential for Enhancing Alkaline Phosphatase (ALP) Activity
Research into the biological effects of briarane-type diterpenoids from Junceella fragilis has uncovered a potential role in modulating the activity of alkaline phosphatase (ALP). researchgate.net Specifically, certain chlorinated and polyacetoxybriarane analogs isolated from this gorgonian have been found to be active in enhancing ALP activity. researchgate.net Alkaline phosphatase is an enzyme involved in various physiological processes, including bone metabolism and cellular development. The enhancement of its activity can have significant biological implications. Although this compound was not one of the specific compounds tested in that study, its structural similarity and common origin with the active briaranes suggest that it may share this functional characteristic. researchgate.net
Structure Activity Relationship Sar Investigations
Identification of Pharmacophore Elements within the Briarane Scaffold
The briarane skeleton, a bicyclo[8.4.0] carbon framework, forms the core of a large family of marine-derived diterpenoids, including junceellolide F. mdpi.comnih.gov This scaffold is consistently found in bioactive compounds isolated from gorgonian corals of genera such as Junceella, Briareum, and Dichotella. mdpi.comnih.gov The inherent structure of the briarane ring system is a fundamental element of the pharmacophore, providing the necessary spatial arrangement for its molecular targets.
Key pharmacophoric features commonly identified within the briarane scaffold of compounds like this compound include:
The Bicyclic Core: The fused ten- and six-membered ring system provides a rigid and defined three-dimensional shape. mdpi.com This conformation is essential for proper binding to and interaction with biological targets.
The γ-Lactone Moiety: A vast majority of bioactive briaranes possess a γ-lactone ring. mdpi.comnih.gov This feature is considered a critical component for the biological activity of many of these compounds. researchgate.net
Oxygenated Substituents: The briarane skeleton is often highly oxidized, featuring multiple hydroxyl, acetate (B1210297), and other ester groups at various positions. The specific placement and nature of these oxygenated functionalities are pivotal in defining the compound's bioactivity profile. psu.edunih.gov
Influence of Specific Substituents and Stereochemistry on Bioactivity
The biological activity of briarane diterpenoids is not solely dependent on the core scaffold but is significantly modulated by the nature and stereochemistry of its substituents. nih.gov Even minor alterations to these groups can lead to substantial changes in potency and selectivity.
Key Observations:
Substitution Patterns: Studies on various briarane analogues have demonstrated that the type and position of ester groups play a crucial role in their cytotoxic and anti-inflammatory activities. For instance, preliminary SAR analyses of gemmacolides, a series of briarane diterpenoids, suggest that a 12-O-isovalerate group may enhance activity, while 13- or 14-O-isovalerate groups might decrease it. psu.edu The contribution of substituents at the C-2 and C-16 positions is also an area of active investigation. psu.edunih.gov
Correlation of Functional Groups (e.g., lactone, diene) with Activity Profiles
Specific functional groups within the briarane structure are strongly correlated with distinct biological activities. The presence or absence of these moieties can dramatically alter the compound's pharmacological effects.
γ-Lactone: The γ-lactone ring is a recurring feature in a majority of briarane diterpenoids and is frequently associated with their bioactivity. mdpi.comresearchgate.net Infrared spectroscopy is often used to identify the presence of this functional group, typically showing an absorption band around 1775-1785 cm⁻¹. researchgate.netpsu.edunih.gov
(E,Z)-Dieneone Moiety: Some briarane compounds possess a 10-membered ring with an (E,Z)-dieneone system. SAR studies have confirmed the importance of this moiety for the cytotoxic activity of these specific briaranes. mdpi.com
Epoxide Ring: The presence of an epoxide ring, often identified by characteristic NMR signals, is another functional group that can influence the bioactivity of briarane diterpenoids. mdpi.com
Halogenation: In some related briaranes, such as the erythrolides, the presence of chlorine atoms contributes to their cytotoxic potential. mdpi.com
The following table summarizes the key functional groups found in briarane diterpenoids and their general association with biological activity.
| Functional Group | Associated Bioactivity | Source |
| γ-Lactone | General Bioactivity | mdpi.comresearchgate.net |
| (E,Z)-Dieneone | Cytotoxicity | mdpi.com |
| Epoxide | General Bioactivity | mdpi.com |
| Hydroxyl Groups | Anti-inflammatory, Cytotoxicity | researchgate.netpsu.edu |
| Acetate/Ester Groups | Modulates Potency | psu.edunih.gov |
| Halogenation (e.g., Chlorine) | Cytotoxicity | mdpi.com |
Computational Modeling in SAR Prediction
In recent years, computational modeling has become an indispensable tool in the field of drug discovery and for conducting SAR analyses. immutoscientific.comwikipedia.org These in silico methods allow researchers to predict the biological activity of compounds and to understand the molecular basis of their action, thereby guiding the synthesis of more effective and safer drug candidates. immutoscientific.com
Applications in SAR:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. wikipedia.orgtaylorfrancis.com By developing mathematical models, QSAR can predict the activity of novel, untested compounds. wikipedia.org Ensemble QSAR models have shown improved performance in predicting cytotoxicity. wu.ac.th
Pharmacophore Modeling: This method involves identifying the three-dimensional arrangement of essential features (the pharmacophore) that a molecule must possess to bind to a specific biological target. researchgate.net This information is invaluable for designing new molecules with desired biological activities.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a molecule when bound to a target receptor. wu.ac.th This helps to elucidate the binding mode and to estimate the strength of the interaction, providing insights into the structural basis of activity.
While specific computational modeling studies focused exclusively on this compound are not extensively documented in the available literature, the principles and techniques of computational SAR are broadly applicable to the briarane class of diterpenoids. These methods hold significant promise for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold.
Future Research Trajectories and Potential Academic Applications
Advancements in Microscale Natural Product Discovery
The discovery of marine natural products has been historically challenged by the minute quantities isolated from source organisms. frontiersin.org However, modern advancements in analytical and structural elucidation techniques are revolutionizing the field, enabling the characterization of compounds from increasingly smaller samples. nih.gov Innovations in high-sensitivity instrumentation, such as cryogenically cooled NMR probes and advanced mass spectrometry, allow for the detailed structural analysis of microgram-to-nanogram-scale samples. nih.gov
These microscale methodologies are particularly relevant for rare compounds like many briarane diterpenoids. nih.gov By minimizing the amount of biomass required for discovery, these techniques reduce the ecological impact of collection and accelerate the pace of identifying new chemical entities. sustainability-directory.com The application of these advanced methods will likely lead to the discovery of additional minor but potent junceellolide analogues from Junceella species and other marine organisms, expanding this important family of natural products.
Exploration of Undiscovered Biological Activities and Molecular Targets
While initial studies have highlighted the cytotoxic and anti-inflammatory potential of various junceellolides, the full spectrum of their biological activities remains largely unexplored. Future research will focus on screening junceellolide F and related compounds against a wider array of biological targets. Given the structural diversity within the briarane family, which includes over 700 known compounds, there is significant potential for discovering novel mechanisms of action. researchgate.netresearchgate.net
A critical area of future investigation is the identification of specific molecular targets. nih.gov For many briarane diterpenoids, the precise proteins or pathways they interact with to exert their effects are unknown. researchgate.netnih.gov Recent chemoproteomic studies on excavatolide B, a related briarane, successfully identified the Stimulator of Interferon Genes (STING) as a direct covalent target, revealing a mechanism for its anti-inflammatory activity. nih.gov This breakthrough provides a roadmap for identifying the targets of this compound, which could unveil new therapeutic strategies for immune-related diseases or cancer. Further studies may explore potential activities such as antiviral, antifungal, or neuroprotective effects. royalsocietypublishing.orgacs.org
Development of Sustainable Production Methods
A major bottleneck in the development of marine natural products for therapeutic use is the "supply problem"—obtaining sufficient quantities of the compound without damaging fragile marine ecosystems. researchgate.netpharmaceutical-journal.com Wild harvesting of gorgonian corals is unsustainable for large-scale production. sustainability-directory.com Future research is therefore heavily focused on sustainable alternatives.
One promising avenue is aquaculture. nih.gov Developing methods to cultivate source organisms like Junceella fragilis in controlled tank environments could provide a consistent and renewable supply of the natural product. nih.govmdpi.com Another cutting-edge approach involves biotechnology and synthetic biology. frontiersin.orgfrontiersin.org By identifying and sequencing the biosynthetic gene clusters responsible for producing the briarane skeleton in the source coral, it may be possible to transfer these genes to a microbial host, such as bacteria or yeast. researchgate.netnih.gov This would allow for large-scale, sustainable production through fermentation, a method that has been successfully applied to other complex natural products. frontiersin.orgmdpi.com
Strategic Design and Synthesis of Bioactive Analogues
The chemical synthesis of complex molecules like this compound is a significant challenge due to their unique bicyclic core and multiple stereocenters. researchgate.netresearchgate.net Despite these difficulties, progress in total synthesis provides a platform for creating structural analogues that are not found in nature. royalsocietypublishing.org The strategic design and synthesis of these analogues are crucial for conducting structure-activity relationship (SAR) studies. collaborativedrug.comslideshare.net
SAR studies help identify the specific parts of the molecule (pharmacophores) that are essential for its biological activity. nih.gov For instance, preliminary SAR analyses of junceellolide B have suggested that specific features, like a diene system and a chlorine atom at a particular position, are critical for its anti-HBV activity. nih.gov By systematically modifying the structure of this compound—for example, by altering substituent groups, changing stereochemistry, or simplifying the carbon skeleton—researchers can develop new compounds with enhanced potency, improved selectivity, or better drug-like properties. researchgate.net This approach could lead to the development of simplified, more easily synthesized analogues that retain or even exceed the therapeutic potential of the original natural product. researchgate.net
Q & A
Q. How is junceellolide F isolated from natural sources, and what methodological optimizations are critical for yield and purity?
this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as flash chromatography and HPLC. Key optimizations include adjusting solvent polarity gradients and column packing materials (e.g., silica gel vs. C18 reverse-phase) to resolve structurally similar analogs. Purity validation requires tandem techniques like HPLC-DAD and LC-MS to confirm homogeneity .
Q. What spectroscopic and crystallographic methods are employed to elucidate this compound’s structure?
Structural determination relies on NMR (1D/2D experiments for spin systems and connectivity), high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute configuration. Challenges include resolving overlapping signals in crowded spectral regions, which may necessitate isotopic labeling or variable-temperature NMR .
Q. What are the established biological targets of this compound, and how are these interactions validated experimentally?
Common targets include enzymes like kinases or polymerases, identified via enzyme inhibition assays (e.g., fluorescence-based kinetics) and cellular models (e.g., gene knockdowns). Validation requires dose-response curves, competitive binding studies, and orthogonal assays (e.g., SPR or ITC) to confirm specificity .
Q. How is the absolute configuration of this compound determined, and what pitfalls arise in stereochemical analysis?
Absolute configuration is resolved via X-ray diffraction of single crystals or electronic circular dichroism (ECD) combined with computational simulations (e.g., TDDFT). Pitfalls include crystal polymorphism or solvent-induced conformational changes, necessitating cross-validation with synthetic analogs .
Q. What protocols ensure the purity of this compound samples in pharmacological studies?
Purity is confirmed using HPLC (≥95% peak area), coupled with UV/Vis or ELSD detection. Residual solvents or salts are quantified via GC-MS or ion chromatography. For bioactive studies, endotoxin testing (e.g., LAL assay) is critical to avoid false positives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Discrepancies often stem from assay variability (e.g., cell line heterogeneity, incubation times) or compound degradation. Mitigation strategies include rigorous batch-to-batch purity checks, standardized positive controls, and stability studies under assay conditions (e.g., pH, temperature) .
Q. What synthetic challenges arise in the total synthesis of this compound, and how are stereochemical outcomes controlled?
Key challenges include constructing macrocyclic lactones and managing stereocenters during ring-closing metathesis or aldol reactions. Methodological solutions involve chiral auxiliaries, asymmetric catalysis (e.g., Sharpless epoxidation), and computational modeling to predict transition states .
Q. How can computational methods enhance the prediction of this compound’s bioactive conformations?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. These are cross-validated with NMR-derived NOE restraints or mutagenesis data to refine docking poses .
Q. What in vivo models are optimal for evaluating this compound’s therapeutic potential, and how are pharmacokinetic limitations addressed?
Rodent models (e.g., xenografts for oncology) are common. Methodological considerations include optimizing dosing regimens (e.g., osmotic pumps for sustained release) and using LC-MS/MS to monitor plasma half-life and metabolite formation. Nanocarrier systems may improve bioavailability .
Q. How do researchers design stability studies for this compound under physiological conditions, and what degradation products are typically observed?
Stability is assessed via accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-MS monitoring. Common degradation pathways include hydrolysis of ester groups or oxidation of conjugated dienes. Forced degradation studies under acidic/alkaline conditions identify major impurities .
Methodological Notes
- Data Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed chromatography conditions, NMR acquisition parameters) to enable replication .
- Theoretical Frameworks : Link mechanistic studies to established theories (e.g., enzyme inhibition kinetics for bioactivity) to contextualize findings .
- Error Analysis : Quantify uncertainties in spectroscopic data (e.g., NMR integration errors) and biological assays (e.g., SEM for IC50 values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
